Cromolyn
Overview
Description
Cromolyn sodium is a synthetic compound known for its mast cell stabilizing and anti-inflammatory properties. It is widely used in the management of asthma and allergic conditions. The drug functions by interfering with calcium ion influx into mast cells, which is crucial for the degranulation process that releases inflammatory mediators like histamine and leukotrienes during type I allergic reactions. Cromolyn also inhibits the release of inflammatory mediators from eosinophils, adding to its anti-inflammatory effects .
Synthesis Analysis
While the synthesis details of cromolyn are not provided in the given papers, its effectiveness in various formulations suggests a complex synthesis process that allows for its incorporation into different delivery systems, such as PEGylated liposomes and chitosan nanoparticles, to enhance its bioavailability and therapeutic efficacy .
Molecular Structure Analysis
The molecular structure of cromolyn plays a crucial role in its function as a mast cell stabilizer. The hydrated crystal structures of cromolyn and other sodium salts have been studied, revealing non-stoichiometric hydrates and the importance of ion coordination and hydrogen bonding of water molecules in the structure. These structural features are likely related to the drug's ability to interact with mast cells and prevent mediator release .
Chemical Reactions Analysis
Cromolyn's chemical reactivity, particularly in relation to its ability to inhibit histamine release, is associated with its impact on protein phosphorylation within mast cells. The drug increases the incorporation of radioactive phosphate into a specific protein, which suggests that cromolyn's mechanism of action involves altering the phosphorylation state of proteins that regulate secretion .
Physical and Chemical Properties Analysis
The physical and chemical properties of cromolyn, such as its high polarity, limit its bioavailability due to rapid elimination from the body. This has led to the development of novel drug delivery systems, such as PEGylated liposomes and chitosan nanoparticles, to improve its stability and therapeutic effects. These formulations have been shown to enhance the drug's anti-proliferative effects on cancer cells and provide a sustained release pattern, which is beneficial for long-term treatment .
Relevant Case Studies
Cromolyn has been studied in various clinical settings, demonstrating its efficacy in the treatment of asthma, allergic rhinitis, and other allergic conditions. In children with severe, perennial asthma, cromolyn sodium significantly reduced daily symptom scores and the need for other medications compared to placebo . Additionally, cromolyn in PEGylated liposomes has shown promising antitumor activity against pancreatic cancer in vivo . Moreover, cromolyn chitosan nanoparticles have been investigated as a protective treatment against colorectal cancer, showing an augmented protective anticancer effect .
Scientific Research Applications
Mast Cell Interaction and Anaphylaxis
Cromolyn has been widely characterized as a 'mast cell stabilizer'. However, its effectiveness and selectivity in inhibiting mast cell activation and mediator release, particularly in mice, have been questioned. Research shows that while cromolyn can inhibit IgE-dependent mast cell activation in rats, it does not inhibit those mast cell-dependent responses in mice. This raises questions about its effectiveness and selectivity as an inhibitor of mast cell activation in different species (Oka et al., 2012).
Pharmacological Activities
Cromolyn is recognized as a significant advance in the treatment of asthma due to its unique pharmacological activities. It prevents the release of mediators from mast cell membranes, offering a new approach in treating asthma and allergic conditions (Bernstein & Johnson, 1978).
Regulation of Histamine Secretion
Cromolyn may regulate histamine secretion by altering the phosphorylation of a protein involved in the regulation of secretion. This effect on protein phosphorylation is rapid in onset and displays tachyphylaxis (Theoharides et al., 1980).
Impact on Airway Responsiveness
Cromolyn is being reexamined for its potential to decrease airway responsiveness in asthmatics. It is considered effective in allergic rhinitis, vernal conjunctivitis, and gastrointestinal allergy, suggesting a broader application beyond asthma (Berman, 1983).
Influence on Immune Response
Cromolyn has been shown to have an enhancing effect on the immune response. This data is considered important for its possible clinical relevance, especially in light of in vivo data previously reported (Canonica & Ciprandi, 1989).
Treatment of Atopic Dermatitis
Cromolyn solution, when topically applied, has been found very effective in improving dermatitis, itching, and sleep disturbance in young children with atopic dermatitis, demonstrating its therapeutic value beyond respiratory conditions (Kimata & Igarashi, 1990).
Effects on Tracheal Smooth Muscle
Cromolyn has been evaluated for its effect on isolated rat trachea. It has been found to inhibit electrical field stimulation-induced spike contraction, indicating a potential role in protecting against antigen- and exercise-induced asthma (Lin et al., 2011).
Neuroprotective Potential in Alzheimer's Disease
Cromolyn has been tested for its potential in slowing down or halting the neuroinflammatory response associated with Alzheimer's Disease progression. It has shown to reduce the secretion of a wide spectrum of inflammatory mediators in the human HMC3 microglia cell line, suggesting its application in neurodegenerative disorders (Wang et al., 2021).
Anti-Inflammatory and Anti-Angiogenic Properties
Cromolyn has demonstrated anti-inflammatory and anti-angiogenic potential in carcinogenesis studies. It prevented dysregulation induced by carcinogens on the expression pattern of inflammatory and angiogenic markers, highlighting its potential in tumor prevention (Manoharan et al., 2015).
Safety And Hazards
Future Directions
Cromolyn is being tested in a pivotal clinical trial in combination with low dose ibuprofen to treat early Alzheimer’s Disease (AD) subjects . It has also been compared with the flavonoid quercetin in blocking human mast cells . In addition, it has been suggested for use in the treatment of vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis .
properties
IUPAC Name |
5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZMKUWMOSJXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O11 | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15826-37-6 (Parent) | |
Record name | Cromoglicic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022860 | |
Record name | Cromolyn | |
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Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromoglicic acid is a solid. (NTP, 1992), Solid | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
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Record name | Cromoglicic acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
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Solubility |
ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L | |
Record name | Cromoglicic acid | |
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Record name | CROMOLYN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
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Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Cromoglicate inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions. Cromoglicate also may reduce the release of inflammatory leukotrienes. Cromoglicate may act by inhibiting calcium influx., One important action of cromolyn is believed to be the inhibition of pulmonary mast cell degranulation in response to a variety of stimuli, including the interaction between cell-bound IgE and specific antigen. ... The release of histamine and other granular contents, as well as the production of leukotrienes, can be shown to be markedly reduced in vitro by cromolyn. However, its efficacy and potency are highly dependent on the source of the mast cells., ... Attention has been focused on the ability of cromolyn to reverse various functional changes in leukocytes obtained from the blood of asthmatic subjects undergoing allergen challenge, such as increased expression of membrane-bound receptors., ... Low concentrations (100 nM) of cromolyn can suppress completely the activation effects of chemoattractant peptides of human neutrophils, eosinophils, or monocytes., The mechanisms of action of cromolyn remain relatively poorly defined. Most attention has been focused on the ability of cromolyn to reduce the accumulation of intracellular Ca +2 induced by antigen in sensitized mast cells. One biochemical correlate of the reduction of histamine release from mast cells by cromolyn is the enhanced phosphorylation of a 78,000-dalton protein. Unfortunately, these observations have been made using rather high concn of cromolyn (50 to 200 uM), and their relationship to therapeutic response has yet to be established., For more Mechanism of Action (Complete) data for CROMOLYN (6 total), please visit the HSDB record page. | |
Record name | Cromoglicic acid | |
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Record name | CROMOLYN | |
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Product Name |
Cromolyn | |
Color/Form |
Colorless crystals from ethanol + ether | |
CAS RN |
16110-51-3 | |
Record name | CHROMOGLICIC ACID | |
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Record name | Cromolyn | |
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Record name | Cromoglicic acid [INN:BAN] | |
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Record name | CROMOLYN | |
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Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
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Melting Point |
421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C | |
Record name | CHROMOGLICIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20031 | |
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Record name | Cromoglicic acid | |
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URL | https://www.drugbank.ca/drugs/DB01003 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cromoglicic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Citations
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